molecular formula C14H20N2OS B4843271 N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxypropyl)thiourea

N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxypropyl)thiourea

Cat. No. B4843271
M. Wt: 264.39 g/mol
InChI Key: NZEGKIZOBZGOIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxypropyl)thiourea, also known as LSN2478186, is a small molecule drug candidate that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of thiourea derivatives and has been found to exhibit promising pharmacological properties, making it a potential candidate for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxypropyl)thiourea is not fully understood, but it is believed to act by inhibiting the activity of the enzyme thioredoxin reductase (TrxR). TrxR is a key enzyme involved in the regulation of cellular redox balance and is overexpressed in many cancer cells. Inhibition of TrxR by N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxypropyl)thiourea leads to the accumulation of reactive oxygen species (ROS) and subsequent cell death in cancer cells.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxypropyl)thiourea has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It also inhibits the migration and invasion of cancer cells, which are key processes involved in cancer metastasis. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxypropyl)thiourea has been found to reduce the production of pro-inflammatory cytokines and oxidative stress in cells, indicating its potential anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxypropyl)thiourea has several advantages for lab experiments. It is a small molecule drug candidate that can easily penetrate cells and tissues, making it suitable for in vitro and in vivo studies. It has a simple synthesis method and can be easily synthesized in large quantities. However, one of the limitations of N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxypropyl)thiourea is its low solubility in water, which can affect its bioavailability and pharmacokinetics in vivo.

Future Directions

There are several future directions for the research and development of N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxypropyl)thiourea. One potential direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases and cardiovascular diseases. Another direction is to optimize its pharmacokinetics and bioavailability to improve its efficacy in vivo. Additionally, further studies are needed to fully understand its mechanism of action and identify potential drug targets.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxypropyl)thiourea has been extensively studied for its therapeutic potential in various diseases. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxypropyl)thiourea has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-3-(3-methoxypropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS/c1-17-9-3-8-15-14(18)16-13-7-6-11-4-2-5-12(11)10-13/h6-7,10H,2-5,8-9H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEGKIZOBZGOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=S)NC1=CC2=C(CCC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydro-1H-inden-5-yl)-3-(3-methoxypropyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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